molecular formula C9H9N3S B1587251 2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide CAS No. 61689-98-3

2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide

Cat. No. B1587251
CAS RN: 61689-98-3
M. Wt: 191.26 g/mol
InChI Key: KMURXFMBQTXIRR-UHFFFAOYSA-N
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Patent
US04914207

Procedure details

Using the procedure of Preparation A3, 2.0 g of 2-benzimidazoleacetonitrile and 2.3 ml of diethyl dithiophosphate in 10 ml of dimethylformamide gave 150 mg of the titled compound.
[Compound]
Name
A3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
diethyl dithiophosphate
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][C:2]=1[CH2:10][C:11]#[N:12].P([O-])(OCC)(SCC)=[S:14]>CN(C)C=O>[N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][C:2]=1[CH2:10][C:11]([NH2:12])=[S:14]

Inputs

Step One
Name
A3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 g
Type
reactant
Smiles
N1=C(NC2=C1C=CC=C2)CC#N
Name
diethyl dithiophosphate
Quantity
2.3 mL
Type
reactant
Smiles
P(=S)(SCC)(OCC)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(NC2=C1C=CC=C2)CC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.